

Application Notes and Protocols: 3'-Hydroxypropiophenone in the Fragrance and Flavor Industry

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Compound of Interest

Compound Name: 3'-Hydroxypropiophenone

Cat. No.: B076195

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxypropiophenone (CAS 13103-80-5) is an aromatic ketone that serves as a versatile intermediate and additive in the fragrance and flavor industries.[1][2] Its unique chemical structure, featuring a hydroxyl group on the phenyl ring and a propionyl side chain, allows it to contribute to a range of desirable sensory characteristics and functional properties.[1] This document provides detailed application notes and experimental protocols for the use of **3'-Hydroxypropiophenone**, intended for professionals in research, development, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of **3'-Hydroxypropiophenone** is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of **3'-Hydroxypropiophenone**

Property	Value	Reference
CAS Number	13103-80-5	[2][3][4]
Molecular Formula	C ₉ H ₁₀ O ₂	[1][3][4]
Molecular Weight	150.17 g/mol	[3][4]
Appearance	Off-white to beige solid	[1]
Odor	Mild, sweet, slightly floral, characteristic ketone-like	[1][2]
Melting Point	75-77 °C	[1]
Boiling Point	288.9 ± 23.0 °C (Predicted)	[1]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, Methanol. Sparingly soluble in water. Soluble in ethanol and acetone.	[1][2]
Purity	≥95% (commercially available)	[1]

Applications in the Fragrance and Flavor Industry

3'-Hydroxypropiophenone is utilized in several key roles within the fragrance and flavor sectors.

Fragrance Applications

In the fragrance industry, **3'-Hydroxypropiophenone** is valued for its multifaceted contributions to perfume compositions.

- **Aromatic Intermediate:** It serves as a precursor in the synthesis of other fragrance ingredients, particularly those with musk and woody notes.[1]
- **Fixative:** It acts as a fixative, enhancing the longevity of more volatile fragrance components on the skin.[1] Its mechanism involves slowing down the evaporation of other scent molecules.

- **Stabilizer:** Its stable aromatic structure helps to maintain the integrity of the overall fragrance profile over time.^[1]
- **Odor Profile:** It possesses a mild, sweet, and slightly floral scent, which allows it to blend well into various fragrance families without overpowering other notes.^{[1][2]}

Flavor Applications

In the flavor industry, while not typically used directly, its derivatives are significant contributors to complex flavor profiles.

- **Flavor Intermediate:** Derivatives of **3'-Hydroxypropiophenone** are known to impart creamy, caramel-like, and vanilla notes in food and beverage formulations.^[1]

Experimental Protocols

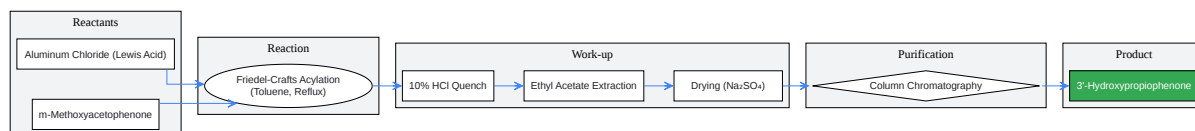
This section provides detailed methodologies for the synthesis, analysis, and evaluation of **3'-Hydroxypropiophenone**.

Synthesis Protocol: Friedel-Crafts Acylation

3'-Hydroxypropiophenone can be synthesized via the Friedel-Crafts acylation of m-methoxyacetophenone followed by demethylation, or more directly from resorcinol. A general laboratory-scale synthesis is described below.

Objective: To synthesize **3'-Hydroxypropiophenone**.

Reaction Scheme:



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Caption: Synthesis workflow for **3'-Hydroxypropiofenone**.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Amount	Moles
m-Methoxyacetophenone	C ₉ H ₁₀ O ₂	150.17	6.5 g	0.0396
Aluminum Chloride	AlCl ₃	133.34	8.0 g	0.0594
Toluene	C ₇ H ₈	92.14	100 mL	-
10% Hydrochloric Acid	HCl	36.46	200 mL	-
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	3 x 150 mL	-
Brine	NaCl(aq)	-	50 mL	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed	-

Procedure:

- To a stirred solution of m-methoxyacetophenone (6.5 g, 0.0396 mol) in toluene (100 mL) in a round-bottom flask under a nitrogen atmosphere, slowly add aluminum chloride (8.0 g, 0.0594 mol) through a powder addition funnel at room temperature.[4]
- Heat the reaction mixture to reflux and maintain for 5 hours under a nitrogen atmosphere.[4]
- After completion, cool the mixture to room temperature.
- Slowly pour the cooled reaction mixture into 200 mL of 10% aqueous HCl solution with stirring.[4]
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous phase with ethyl acetate (3 x 150 mL).[4]
- Combine the organic layers and wash with brine (50 mL).
- Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[4]
- Purify the crude product by column chromatography on silica gel to yield **3'-Hydroxypropiofenone** as a solid.[4]

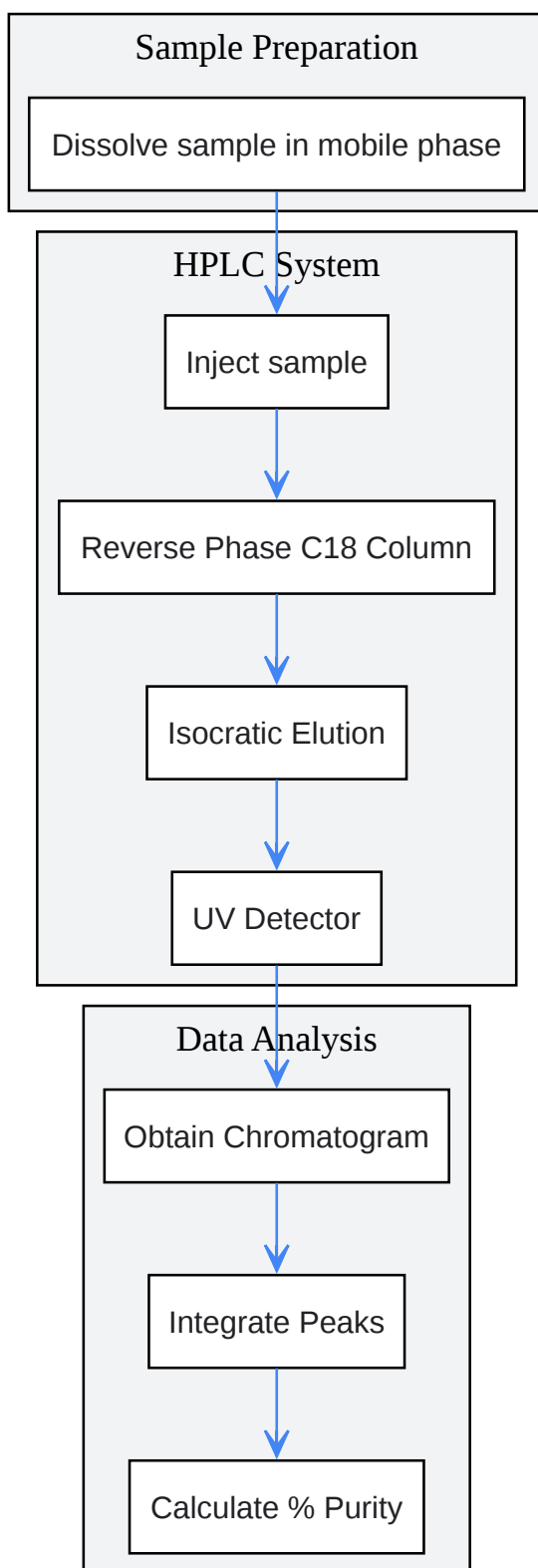
Characterization:

- ^1H NMR (400 MHz, CDCl_3): δ 1.23 (t, $J = 7.6$ Hz, 3H), 2.99 (q, $J = 7.2$ Hz, 2H), 7.10-7.12 (dd, $J_1 = 8.0$ Hz, $J_2 = 2.4$ Hz, 1H), 7.32 (app t, $J = 8.0$ Hz, 1H), 7.51 (br d, $J = 8.0$ Hz, 1H), 7.62 (app t, $J = 2.4$ Hz, 1H).
- IR (KBr): Carbonyl absorption near 1680 cm^{-1} , hydroxyl stretching around 3400 cm^{-1} . [1]

Analytical Protocols

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **3'-Hydroxypropiofenone** sample.



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Caption: HPLC analysis workflow for **3'-Hydroxypropiophenone**.

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Standard HPLC with UV detector
Column	Newcrom R1 or equivalent C18 reverse-phase column
Mobile Phase	Acetonitrile, Water, and Phosphoric Acid (for non-MS detection) or Formic Acid (for MS-compatible method)
Flow Rate	1.0 mL/min
Detection	UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume	10 µL
Temperature	Ambient

Procedure:

- Prepare a stock solution of **3'-Hydroxypropiofenone** in the mobile phase at a concentration of approximately 1 mg/mL.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the sample solution.
- Record the chromatogram and integrate the peak areas.
- Calculate the purity by dividing the peak area of **3'-Hydroxypropiofenone** by the total peak area of all components.

2. Quantification in Fragrance Formulations by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the concentration of **3'-Hydroxypropiofenone** in a fragrance oil.

Instrumentation and Conditions:

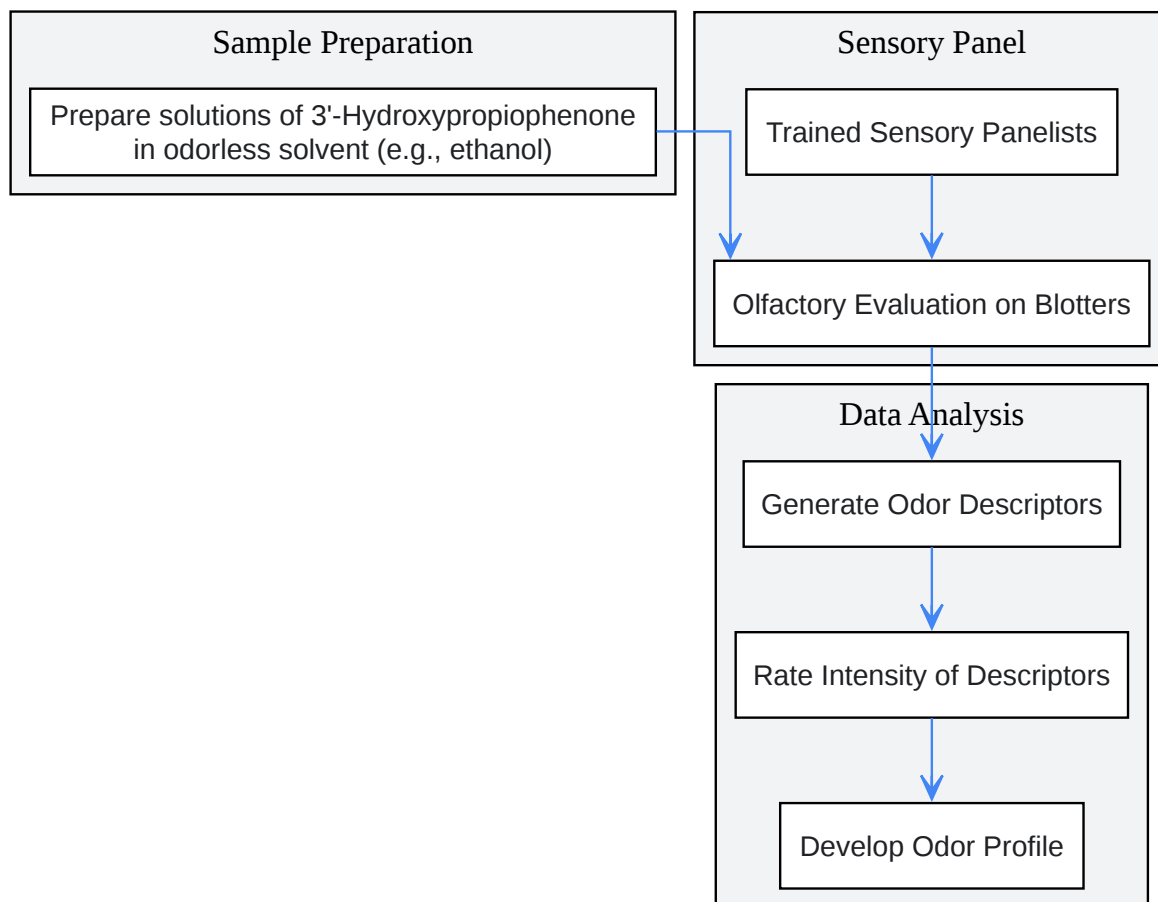
Parameter	Specification
GC System	Gas chromatograph with FID detector
Column	DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium or Hydrogen
Inlet Temperature	250 °C
Detector Temperature	280 °C
Oven Program	60 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 10 min)
Injection Mode	Split (e.g., 50:1)
Injection Volume	1 µL

Procedure:

- Calibration Standards: Prepare a series of calibration standards of **3'-Hydroxypropiophenone** in a suitable solvent (e.g., ethanol) at concentrations bracketing the expected sample concentration.
- Sample Preparation: Dilute the fragrance oil sample in the same solvent used for the calibration standards to bring the concentration of **3'-Hydroxypropiophenone** within the calibration range.
- Analysis: Inject the calibration standards and the diluted sample into the GC-FID system.
- Quantification: Construct a calibration curve by plotting the peak area of **3'-Hydroxypropiophenone** against its concentration for the standards. Determine the concentration of **3'-Hydroxypropiophenone** in the diluted sample from the calibration curve and calculate the concentration in the original fragrance oil.

Sensory Evaluation Protocol

Objective: To characterize the odor profile of **3'-Hydroxypropiophenone**.



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Caption: Sensory evaluation workflow for odor profiling.

Procedure:

- Panel Selection: Assemble a panel of trained sensory assessors.
- Sample Preparation: Prepare solutions of **3'-Hydroxypropiophenone** in an odorless solvent (e.g., ethanol) at various concentrations (e.g., 1%, 5%, 10%).

- **Evaluation:** Dip fragrance blotters into each solution and allow the solvent to evaporate for a few seconds. Present the blotters to the panelists in a randomized order.
- **Data Collection:** Panelists evaluate the odor of each sample and provide descriptive terms for the scent profile. They also rate the intensity of each descriptor on a predefined scale (e.g., a 10-point scale).
- **Data Analysis:** Compile the descriptive terms and intensity ratings to create a comprehensive odor profile of **3'-Hydroxypropiofenone**.

Stability Testing Protocol

Objective: To evaluate the stability of **3'-Hydroxypropiofenone** in an alcoholic fragrance base.

Procedure:

- **Sample Preparation:** Prepare a solution of **3'-Hydroxypropiofenone** (e.g., at 1% w/w) in a hydroalcoholic solution (e.g., 80% ethanol, 20% deionized water). Prepare an unfragranced base as a control.
- **Storage Conditions:** Store aliquots of the samples under various conditions:
 - Room temperature (20-25 °C) with light exposure.
 - Room temperature in the dark.
 - Elevated temperature (e.g., 40 °C) in an oven.
 - Refrigerated (4 °C).
- **Evaluation Intervals:** Evaluate the samples at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
- **Assessment:** At each interval, assess the following:
 - **Visual Appearance:** Note any changes in color or clarity.

- Odor: Conduct a sensory evaluation to detect any changes in the scent profile compared to a freshly prepared sample.
- Chemical Analysis: Use GC-FID or HPLC to quantify the concentration of **3'-Hydroxypropiophenone** and identify any potential degradation products.
- Data Reporting: Compile the results to determine the shelf-life and optimal storage conditions for fragrances containing **3'-Hydroxypropiophenone**.

Conclusion

3'-Hydroxypropiophenone is a valuable ingredient in the fragrance and flavor industries due to its desirable sensory properties and functional benefits as a stabilizer and fixative. The protocols outlined in this document provide a framework for its synthesis, analysis, and application, enabling researchers and formulators to effectively utilize this compound in the development of high-quality consumer products. Further research to determine specific quantitative data such as odor and taste thresholds would be beneficial for more precise formulation.

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